NAAA Inhibitory Potency: Head‑to‑Head IC₅₀ Comparison with 3‑Phenyl Analog Reveals ~12‑Fold Superiority
In human NAAA inhibition assays employing HEK293 cell lysates and the fluorogenic substrate N‑(4‑methyl‑2‑oxo‑chromen‑7‑yl)‑hexadecanamide, 2‑[(2‑methyl‑4‑oxo‑3‑phenoxy‑4H‑chromen‑7‑yl)oxy]propanoic acid (CAS 300698‑36‑6) exhibits an IC₅₀ of 27 nM [REFS‑1]. Under identical assay conditions, the closest 3‑phenyl analog—2‑[(4‑oxo‑3‑phenyl‑4H‑chromen‑7‑yl)oxy]propanoic acid (CAS 99007‑90‑6)—shows an IC₅₀ of 340 nM, representing a 12.6‑fold loss of potency [REFS‑2]. The quantified difference underscores the critical role of the 3‑phenoxy oxygen in optimizing binding‑site complementarity.
| Evidence Dimension | NAAA enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM |
| Comparator Or Baseline | 2‑[(4‑oxo‑3‑phenyl‑4H‑chromen‑7‑yl)oxy]propanoic acid: IC₅₀ = 340 nM |
| Quantified Difference | 12.6-fold lower IC₅₀ (i.e., higher potency) |
| Conditions | Recombinant human NAAA in HEK293 cell lysate; pre‑incubation 10 min; fluorogenic substrate; 30‑min endpoint read |
Why This Matters
This ~12‑fold potency advantage directly determines which compound is suitable as a chemical probe for NAAA‑mediated pathways; the weaker phenyl analog may fail to achieve adequate target engagement at pharmacologically relevant concentrations.
- [1] BindingDB BDBM50151057 (CHEMBL3770726). IC₅₀ = 27 nM for recombinant human NAAA. View Source
- [2] BindingDB BDBM50151053 (CHEMBL3770509). IC₅₀ = 340 nM for 2‑[(4‑oxo‑3‑phenyl‑4H‑chromen‑7‑yl)oxy]propanoic acid against human NAAA. View Source
